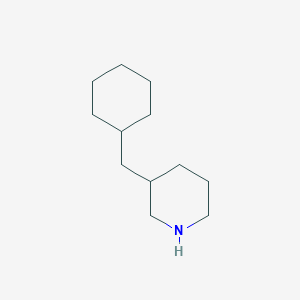
3-(Cyclohexylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of a cyclohexylmethyl group attached to the piperidine ring. Piperidines are known for their wide range of applications in medicinal chemistry, organic synthesis, and as building blocks for various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylmethyl)piperidine typically involves the hydrogenation of pyridine derivatives. One common method is the reduction of pyridine using hydrogen gas in the presence of a catalyst such as molybdenum disulfide. This process converts pyridine to piperidine, which can then be further functionalized to obtain this compound .
Industrial Production Methods: Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the cyclohexylmethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
3-(Cyclohexylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their therapeutic applications, and this compound is investigated for its potential use in drug development.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the central nervous system, modulating their activity. The compound’s effects are mediated through pathways such as the NF-κB and PI3K/Akt signaling pathways, which are involved in cell survival, proliferation, and apoptosis .
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the cyclohexylmethyl group.
Pyridine: A six-membered aromatic ring with one nitrogen atom, which can be hydrogenated to form piperidine.
Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness: 3-(Cyclohexylmethyl)piperidine is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s lipophilicity, stability, and interaction with biological targets, making it a valuable molecule in medicinal chemistry .
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h11-13H,1-10H2 |
InChI Key |
QFJGECJSZDTSPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















